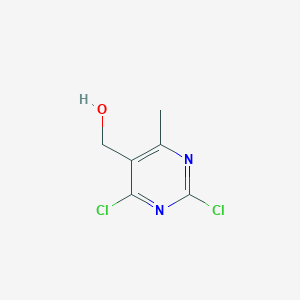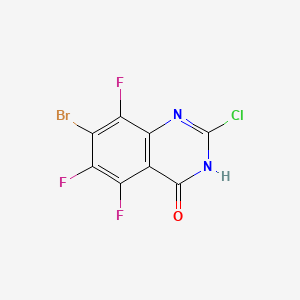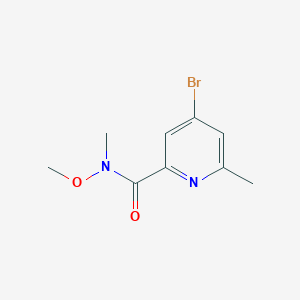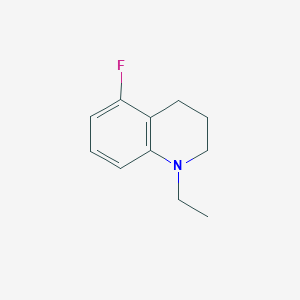
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline is a heterocyclic compound that belongs to the tetrahydroquinoline family. This compound is characterized by the presence of an ethyl group at the first position and a fluorine atom at the fifth position on the quinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various pharmaceutical and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline can be synthesized through a multi-step process involving the following key steps:
Knoevenagel Condensation: Ethyl cyanoacetate reacts with aromatic aldehydes in the presence of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to form an intermediate.
Aza-Michael Addition: The intermediate undergoes an aza-Michael addition with 2-alkenyl aniline to form the tetrahydroquinoline scaffold.
Industrial Production Methods: Industrial production of this compound typically involves optimizing the reaction conditions to achieve high yields and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives.
Reduction: Reduction reactions can convert the compound into different tetrahydroquinoline derivatives.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions include various substituted tetrahydroquinolines and quinoline derivatives, depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases and disorders.
Industry: Utilized in the production of dyes, antioxidants, and corrosion inhibitors.
Mecanismo De Acción
The mechanism of action of 1-ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
1-Ethyl-5-fluoro-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:
1-Ethyl-6-fluoro-1,2,3,4-tetrahydroquinoline: Similar in structure but with the fluorine atom at the sixth position.
5-Fluoro-1,2,3,4-tetrahydroquinoline: Lacks the ethyl group at the first position.
1,2,3,4-Tetrahydroisoquinoline: A related compound with a different ring structure and substitution pattern.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C11H14FN |
|---|---|
Peso molecular |
179.23 g/mol |
Nombre IUPAC |
1-ethyl-5-fluoro-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C11H14FN/c1-2-13-8-4-5-9-10(12)6-3-7-11(9)13/h3,6-7H,2,4-5,8H2,1H3 |
Clave InChI |
UOLVULQIDSVWTR-UHFFFAOYSA-N |
SMILES canónico |
CCN1CCCC2=C1C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-Methyl-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13668601.png)
![7-Chlorothieno[3,2-d]pyrimidin-2-amine](/img/structure/B13668605.png)
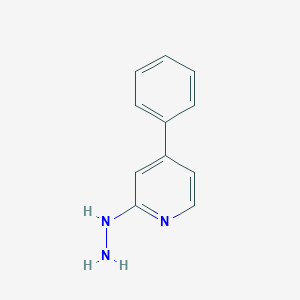
![2-Methyl-[1,2,4]triazolo[1,5-a]pyrazin-6-ol](/img/structure/B13668624.png)
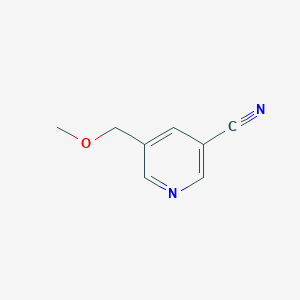
![2-Amino-5-[3-(benzyloxy)propyl]-3H-pyrrolo[2,3-d]pyrimidine-4(7H)-thione](/img/structure/B13668635.png)
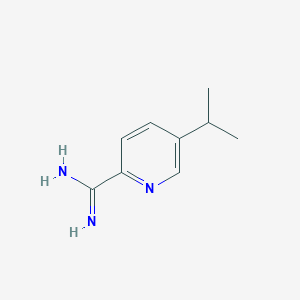
![4-Methylspiro[indoline-3,3'-pyrrolidin]-2-one](/img/structure/B13668651.png)

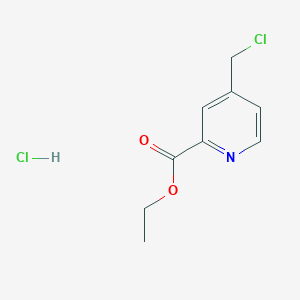
![Tert-butyl 4-chloro-2-cyclopropyl-5,8-dihydropyrido[3,4-D]pyrimidine-7(6H)-carboxylate](/img/structure/B13668665.png)
